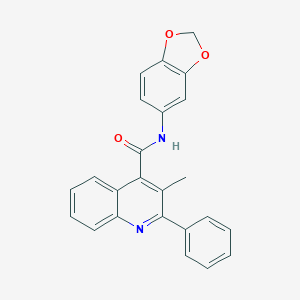![molecular formula C22H20F3N3O2 B329881 (5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B329881.png)
(5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of (5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves several steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimizing these reactions for scale-up, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
(5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Scientific Research Applications
(5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: By modulating these targets, the compound can induce apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms.
Comparison with Similar Compounds
(5-METHYL-3-PHENYL-4-ISOXAZOLYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can be compared with other isoxazole derivatives:
Properties
Molecular Formula |
C22H20F3N3O2 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H20F3N3O2/c1-15-19(20(26-30-15)16-6-3-2-4-7-16)21(29)28-12-10-27(11-13-28)18-9-5-8-17(14-18)22(23,24)25/h2-9,14H,10-13H2,1H3 |
InChI Key |
HHVATFXKHLKZRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,4-Dichlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B329798.png)
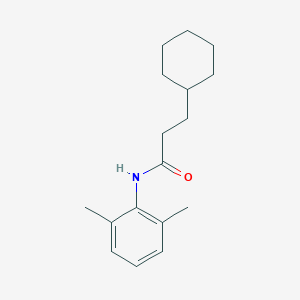
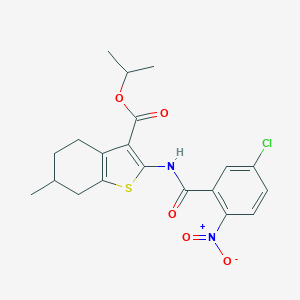
![2-(4-chlorophenyl)-N-[3-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B329804.png)
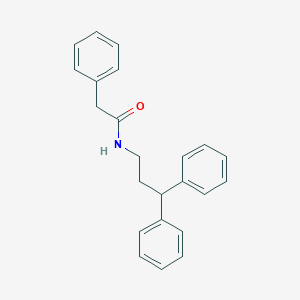
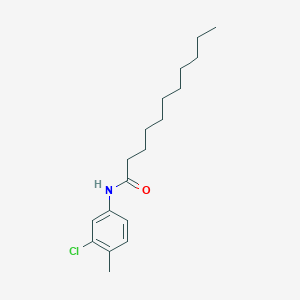
![Methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B329808.png)
![N-[8-[(3,4-dimethylbenzoyl)amino]octyl]-3,4-dimethylbenzamide](/img/structure/B329813.png)
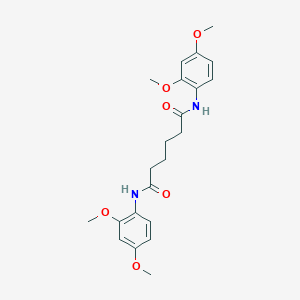
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-fluorobenzamide](/img/structure/B329815.png)
![2-nitro-N-[4-({2-nitrobenzoyl}amino)cyclohexyl]benzamide](/img/structure/B329816.png)
![3-{4-nitrophenyl}-N-{6-[(3-{4-nitrophenyl}acryloyl)amino]-2-pyridinyl}acrylamide](/img/structure/B329818.png)
![2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide](/img/structure/B329819.png)
